Lobetyolinin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Lobetyolinin has a wide range of scientific research applications. In chemistry, it is studied for its unique polyacetylene structure and its reactivity in various organic reactions . In biology and medicine, this compound is researched for its anticancer properties, particularly against gastric cancer . It has been shown to down-regulate glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition . Additionally, this compound is used in traditional Chinese medicine preparations to strengthen the immune system and improve gastrointestinal functions .

Mécanisme D'action

Target of Action

Lobetyolinin, also known as NSC654102, primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) in cancer cells . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism, which is essential for the growth and survival of cancer cells .

Mode of Action

This compound interacts with its target, ASCT2, by downregulating its expression . This downregulation of ASCT2 leads to a decrease in glutamine uptake by the cancer cells . This compound also influences the AKT/GSK3β/c-Myc pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamine metabolic pathway . By downregulating ASCT2, this compound reduces the uptake of glutamine, a critical nutrient for cancer cells . This disruption in glutamine metabolism contributes to the induction of apoptosis and inhibition of tumor growth . This compound also affects the AKT/GSK3β/c-Myc pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

It’s worth noting that this compound is a bioactive ingredient extracted from codonopsis pilosula, a plant used in traditional chinese medicine . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound exerts its anticancer effects by repressing cell proliferation and inducing cell apoptosis . The downregulation of ASCT2 expression by this compound leads to a decrease in glutamine uptake, which in turn disrupts the metabolic processes of the cancer cells . This disruption induces apoptosis, or programmed cell death, and inhibits tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is extracted, Codonopsis pilosula, is known to show a lower content of secondary metabolites when cultivated compared to when it is harvested from the wild . This suggests that the environment in which the plant grows could potentially influence the concentration and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Lobetyolinin plays a significant role in biochemical reactions, particularly in the modulation of glutamine metabolism. It interacts with several biomolecules, including the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2). This compound downregulates both mRNA and protein expression of ASCT2, which is crucial for glutamine uptake in cells . This interaction leads to a reduction in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In gastric cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly the AKT/GSK3β/c-Myc pathway, by promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . Additionally, this compound reduces the uptake of glutamine and downregulates ASCT2 expression, leading to the accumulation of reactive oxygen species (ROS) and attenuation of mitochondria-mediated apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of ASCT2, reducing glutamine uptake in cells . This inhibition leads to a decrease in cellular glutamine levels, which in turn affects various metabolic pathways and induces apoptosis. This compound also modulates the AKT/GSK3β/c-Myc signaling pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . These changes result in the downregulation of ASCT2 expression and the accumulation of ROS, further contributing to apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo, with significant reductions in tumor volume and weight observed in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as increased ROS levels and potential toxicity, have been observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with ASCT2 and its effects on glutamine metabolism. The compound undergoes extensive metabolism, involving oxidation, glucuronidation, and glutathione conjugation . These metabolic processes result in the formation of various metabolites, which may also contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with ASCT2 plays a crucial role in its cellular uptake and distribution . Additionally, this compound’s ability to modulate glutamine metabolism affects its localization and accumulation within cells, particularly in cancer cells where glutamine uptake is critical for growth and survival.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various biomolecules and its effects on cellular metabolism. The compound is primarily localized in the cytoplasm, where it interacts with ASCT2 and other proteins involved in glutamine metabolism . This compound’s ability to induce ROS accumulation and modulate signaling pathways also affects its activity and function within specific cellular compartments.

Méthodes De Préparation

La Lobétyolinin peut être obtenue à la fois par extraction naturelle et par synthèse chimique. L'extraction naturelle implique l'isolement du composé à partir des racines de Codonopsis pilosula . La synthèse chimique de la Lobétyolinin implique une série de réactions organiques, notamment la glycosylation de composés polyacétyléniques . Les méthodes de production industrielle impliquent généralement une extraction à grande échelle à partir de sources végétales, suivie de processus de purification pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

La Lobétyolinin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la Lobétyolinin peut conduire à la formation d'acides carboxyliques correspondants, tandis que la réduction peut donner des dérivés d'alcool .

Applications de la recherche scientifique

La Lobétyolinin a un large éventail d'applications de recherche scientifique. En chimie, elle est étudiée pour sa structure polyacétylénique unique et sa réactivité dans diverses réactions organiques . En biologie et en médecine, la Lobétyolinin est étudiée pour ses propriétés anticancéreuses, en particulier contre le cancer gastrique . Il a été démontré qu'elle régularise à la baisse le métabolisme de la glutamine, contribuant à l'apoptose induite par les médicaments et à l'inhibition de la croissance tumorale . De plus, la Lobétyolinin est utilisée dans les préparations de médecine traditionnelle chinoise pour renforcer le système immunitaire et améliorer les fonctions gastro-intestinales .

Mécanisme d'action

Le mécanisme d'action de la Lobétyolinin implique la régulation à la baisse du métabolisme de la glutamine, ce qui contribue à l'apoptose induite par les médicaments et à l'inhibition de la croissance tumorale . Elle réduit considérablement l'expression de l'ARNm et des protéines du transporteur d'acides aminés Alanine-Sérine-Cystéine Transporteur 2 (ASCT2) . Cette réduction de l'expression d'ASCT2 entraîne une diminution de l'absorption de la glutamine, qui est cruciale pour la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

La Lobétyolinin est similaire à d'autres glycosides polyacétyléniques tels que la Lobétyoline et la Lobétyol . La Lobétyoline est la forme mono-glucosylée, tandis que la Lobétyolinin est la forme bis-glucosylée du composé polyacétylénique Lobétyol . Ces composés partagent des propriétés anticancéreuses similaires, mais la structure bis-glucosylée de la Lobétyolinin peut contribuer à ses activités biologiques uniques .

Propriétés

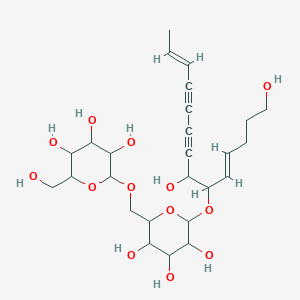

IUPAC Name |

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSOFWVVAOUJI-FWTOVJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420067 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142451-48-7 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)